molecular formula C13H26N2O2 B1520042 tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate CAS No. 887587-47-5

tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate

Cat. No.: B1520042
CAS No.: 887587-47-5
M. Wt: 242.36 g/mol
InChI Key: DEVQNGIGYDAQMD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocycles containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, an amino propyl group, and a carboxylate group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine as the core structure.

  • Functionalization: The piperidine ring is functionalized by introducing the amino propyl group through a nucleophilic substitution reaction.

  • Protection: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

Industrial Production Methods:

  • Batch Production: The compound is often synthesized in batch reactors under controlled conditions to ensure purity and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can undergo reduction reactions, particularly at the carboxylate group.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Comparison with Similar Compounds

  • tert-Butyl (3-aminopropyl)carbamate: Similar structure but lacks the piperidine ring.

  • N-Boc-1,3-propanediamine: Similar Boc-protected amino group but different backbone structure.

Uniqueness: Tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate is unique due to its combination of the piperidine ring, amino propyl group, and tert-butyl carbamate, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-(3-aminopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVQNGIGYDAQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659658, DTXSID501188789
Record name tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887586-63-2, 887587-47-5
Record name 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887586-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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